3-o-Tolylamino-propionic acid
Overview
Description
3-o-Tolylamino-propionic acid is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.276 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . For a detailed molecular structure analysis, it would be best to use specialized software or databases that can provide a visual representation of the molecule.Scientific Research Applications
Reactive Extraction of Propionic Acid
Propionic acid, closely related to 3-o-Tolylamino-propionic acid, is significant in chemical industries. Its recovery from aqueous waste streams and fermentation broth has research interest. Studies on reactive extraction of propionic acid using various extractants and diluents have shown improved extractions, which is beneficial for the design of extraction processes for propionic acid recovery (Keshav, Wasewar, Chand, & Uslu, 2009).
Polymorphism in Related Compounds
Research on 2-(p-Tolylamino)nicotinic acid, which has structural similarities with this compound, reveals interesting polymorphic forms. These forms, sustained by different types of hydrogen bonds, indicate the potential for diverse applications in the pharmaceutical and materials science fields (Nath, Kumar, & Nangia, 2011).
Applications in Polymer and Biocomposite Materials
3-Hydroxy-propionic acid, a derivative of propionic acid, is used in synthesizing novel petrochemical-based polymer materials and surgical biocomposite materials. Its biological production is of growing interest due to its applications and environmental friendliness (Tingirikari, Ahmed, & Yata, 2016).
Microbial Production of Propionic Acid
Microbial fermentation is an emerging method for producing propionic acid, used in food, cosmetics, plastics, and pharmaceuticals. Understanding the metabolic pathways for propionic acid production can open new opportunities in biotechnology and environmental sustainability (Gonzalez-Garcia et al., 2017).
Metabolic Engineering for Propionic Acid Synthesis
Metabolomics analysis of Propionibacterium acidipropionici, a bacterium used for propionic acid biosynthesis, offers insights into the key metabolic nodes influencing production. This understanding can guide metabolic engineering for improved production efficiency (Guan et al., 2015).
Proteomic Analysis for Acid Tolerance in Propionibacteria
Studying the protein expression differences in propionic acid-tolerant mutants of Propionibacterium acidipropionici can provide insights into acid tolerance mechanisms. This knowledge is crucial for improving the efficiency of propionic acid production through fermentation (Guan et al., 2014).
Hypotensive Effects of Propionic Ester Derivatives
Research into the synthesis and properties of N-alkylaminopropionic esters, related to this compound, has shown potential hypotensive effects. This suggests possible medical applications in cardiovascular research (Coutts, Hubbard, Midha, & Prasad, 1971).
Properties
IUPAC Name |
3-(2-methylanilino)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-4-2-3-5-9(8)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXWJUKTMCSHFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368659 | |
Record name | 3-o-Tolylamino-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23947-32-2 | |
Record name | 3-o-Tolylamino-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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